molecular formula C21H21N3O3S B612165 MC 1742 CAS No. 1776116-74-5

MC 1742

Cat. No.: B612165
CAS No.: 1776116-74-5
M. Wt: 395.477
InChI Key: AOFVDNFTELWRHV-UHFFFAOYSA-N
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Description

MC1742 is an inhibitor of class I histone deacetylases (HDACs;  IC50s = 0.1, 0.11, 0.02, and 0.61 μM for HDAC1, -2, -3, and -8, respectively) and class IIb HDACs (IC50s = 7 and 40 nM for HDAC6 and HDAC10, respectively). It is selective for class I and class IIb over class IIa HDACs (IC50s = >50 μM for HDAC4, -5, -7, and -9). MC1742 reduces proliferation of HOS, MG-63, RD, A204, SK-ES-1, and A673 sarcoma cancer stem cells (CSCs). It increases levels of acetylated histone H3 and acetylated tubulin and induces apoptosis in MG-63 CSCs when used at a concentration of 2 μM. MC1742 also reactivates HIV-1 in JLAT 10.6 latently infected cells (EC50 = 350 nM).
MC1742 is a novel and selective HDAC inhibitor with potential anticancer activity. Musculoskeletal sarcomas are aggressive malignancies of bone and soft tissues often affecting children and adolescents. Histone deacetylase inhibitors (HDACi) have been proposed to counteract cancer stem cells (CSCs) in solid neoplasms. When tested in human osteosarcoma, rhabdomyosarcoma, and Ewing's sarcoma stem cells, the new HDACi MC1742 increased acetyl-H3 and acetyl-tubulin levels and inhibited CSC growth by apoptosis induction. At nontoxic doses, 1 promoted osteogenic differentiation. (copied from J Med Chem. 2015 Apr 30. [Epub ahead of print].

Biochemical Analysis

Biochemical Properties

MC1742 interacts with class I HDAC1/2/3/8 and class IIB HDAC6/10 . It shows a strong inhibitory effect on these enzymes, leading to increased levels of acetylated histone H3 and acetylated tubulin . The nature of these interactions involves the inhibition of HDACs, which are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone .

Cellular Effects

MC1742 has profound effects on various types of cells, particularly cancer stem cells (CSCs). It inhibits the growth of CSCs and induces apoptosis in these cells . The compound influences cell function by altering cell signaling pathways and gene expression, primarily through its action as an HDAC inhibitor .

Molecular Mechanism

MC1742 exerts its effects at the molecular level primarily through the inhibition of HDACs . By inhibiting these enzymes, MC1742 increases the acetylation of histone H3 and tubulin, leading to changes in gene expression . This can result in the induction of apoptosis and growth arrest in certain cells, such as CSCs .

Temporal Effects in Laboratory Settings

Over time, MC1742 continues to exert its effects on cellular function. While specific long-term effects can vary depending on the specific experimental setup, the compound generally maintains its ability to inhibit HDACs and influence gene expression .

Dosage Effects in Animal Models

The effects of MC1742 can vary with different dosages in animal models. While specific dosage effects can depend on the particular model and experimental setup, MC1742 generally shows a dose-dependent effect on the inhibition of HDACs and the induction of apoptosis .

Metabolic Pathways

MC1742 is involved in the metabolic pathways related to histone and protein acetylation . By inhibiting HDACs, it can affect the balance of acetylation and deacetylation, which are key post-translational modifications that regulate various cellular processes .

Transport and Distribution

MC1742 is transported and distributed within cells and tissues in a manner that allows it to exert its effects on HDACs . Specific transporters or binding proteins that it interacts with, as well as its specific localization or accumulation patterns, may vary depending on the cell type and experimental conditions .

Subcellular Localization

The subcellular localization of MC1742 can influence its activity or function. While specific localization patterns can depend on the cell type and experimental conditions, MC1742 generally acts in the nucleus where it can interact with HDACs and influence gene expression .

Properties

IUPAC Name

N-hydroxy-5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-19(24-27)8-4-5-13-28-21-22-18(14-20(26)23-21)17-11-9-16(10-12-17)15-6-2-1-3-7-15/h1-3,6-7,9-12,14,27H,4-5,8,13H2,(H,24,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFVDNFTELWRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)NC(=N3)SCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does MC1742 interact with its target and what are the downstream effects observed in sarcoma cancer stem cells?

A1: MC1742 targets histone deacetylases (HDACs) []. HDACs are enzymes that remove acetyl groups from histone proteins, leading to tighter DNA packaging and gene silencing. By inhibiting HDACs, MC1742 promotes histone acetylation. This results in a more relaxed chromatin structure, allowing for increased gene expression. In the context of sarcoma cancer stem cells, MC1742 treatment has been shown to increase levels of acetyl-H3 and acetyl-tubulin []. These changes are associated with the induction of apoptosis (programmed cell death) and inhibition of cancer stem cell growth []. Furthermore, at non-toxic concentrations, MC1742 has demonstrated the ability to promote osteogenic differentiation in these cells [].

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